Cas no 83670-85-3 ((5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol)

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a chiral oxazoline derivative featuring a hydroxymethyl functional group at the 3-position of the heterocyclic ring. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate for the preparation of biologically active molecules and chiral ligands. The oxazoline scaffold provides rigidity and stereochemical control, making it valuable in asymmetric catalysis and medicinal chemistry applications. The hydroxymethyl group enhances reactivity, enabling further functionalization through esterification, etherification, or oxidation. Its structural features make it suitable for constructing complex molecular architectures with high enantioselectivity. The compound is typically handled under inert conditions due to the sensitivity of the oxazoline ring to hydrolysis.
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol structure
83670-85-3 structure
Product name:(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
CAS No:83670-85-3
MF:C10H11NO2
MW:177.2
MDL:MFCD28364833
CID:4207037
PubChem ID:12794210

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolemethanol, 4,5-dihydro-5-phenyl-
    • (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
    • 3-hydroxymethyl-5-phenyl-4,5-dihydroisoxazole
    • SCHEMBL5994321
    • ZMJLEBRQBCXOFI-UHFFFAOYSA-N
    • (5-phenyl-4,5-dihydro-3-isoxazolyl)methanol
    • (5-phenyl-4,5-dihydro-isoxazol-3-yl)-methanol
    • 83670-85-3
    • EN300-8342285
    • MDL: MFCD28364833
    • Inchi: InChI=1S/C10H11NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,10,12H,6-7H2
    • InChI Key: ZMJLEBRQBCXOFI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 177.078978594Da
  • Monoisotopic Mass: 177.078978594Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.8Ų

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8342285-1.0g
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95.0%
1.0g
$1343.0 2025-03-21
Enamine
EN300-8342285-0.5g
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95.0%
0.5g
$1046.0 2025-03-21
Enamine
EN300-8342285-0.05g
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95.0%
0.05g
$312.0 2025-03-21
Aaron
AR028CFP-50mg
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95%
50mg
$454.00 2023-12-15
Aaron
AR028CFP-100mg
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95%
100mg
$666.00 2023-12-15
1PlusChem
1P028C7D-50mg
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95%
50mg
$448.00 2024-04-21
1PlusChem
1P028C7D-100mg
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95%
100mg
$638.00 2024-04-21
1PlusChem
1P028C7D-2.5g
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95%
2.5g
$3314.00 2024-04-21
Enamine
EN300-8342285-5.0g
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95.0%
5.0g
$3894.0 2025-03-21
Enamine
EN300-8342285-5g
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
83670-85-3 95%
5g
$3894.0 2023-09-02

Additional information on (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol: A Comprehensive Overview

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol (CAS No. 83670-85-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenyl group and a 1,2-oxazoline ring, making it a valuable building block for the synthesis of various biologically active molecules.

The chemical structure of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is defined by its molecular formula C10H11NO2. The presence of the phenyl group and the 1,2-oxazoline ring imparts specific physical and chemical properties to the compound. These properties include solubility in organic solvents, stability under various reaction conditions, and reactivity towards nucleophiles and electrophiles.

In recent years, (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of pharmaceuticals with diverse therapeutic profiles. For instance, derivatives of this compound have shown promise in the treatment of neurological disorders, cancer, and inflammatory diseases.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol as a key intermediate in the synthesis of novel inhibitors of protein kinases. These inhibitors have demonstrated potent anti-cancer activity in both in vitro and in vivo models. The unique structural features of the compound allow for fine-tuning of the pharmacological properties through strategic modifications.

Beyond its applications in cancer research, (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has also been explored for its potential as an anti-inflammatory agent. A study conducted by a team at the University of California found that certain derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response pathway. This finding opens up new avenues for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

The synthetic versatility of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is another factor contributing to its importance in medicinal chemistry. Various synthetic routes have been developed to access this compound efficiently. One such method involves the reaction of phenylacetonitrile with hydroxylamine hydrochloride followed by reduction to form the desired product. This synthetic approach is scalable and can be adapted to produce large quantities of the compound for industrial applications.

In addition to its role as a synthetic intermediate, (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has also been investigated for its inherent biological activity. Studies have shown that this compound possesses moderate antioxidant properties, which could be beneficial in protecting cells from oxidative stress-induced damage. This property makes it a potential candidate for use in nutraceuticals and cosmetics.

The safety profile of (5-Phenyl-4,5-dihydro-1,2-oaxzol)-3-y)methanol has been extensively evaluated through various toxicity studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic concentrations and does not exhibit significant cytotoxicity or genotoxicity. However, as with any chemical compound used in pharmaceutical applications, it is crucial to conduct thorough safety assessments before advancing to clinical trials.

In conclusion, (5-Pheynl--dihydro--oxazol--y)methanol (CAS No. 83670--) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an attractive candidate for the development of novel therapeutics targeting various diseases. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.

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